Technical Guide: Synthesis and Purification of Piromidic Acid-d5
Technical Guide: Synthesis and Purification of Piromidic Acid-d5
Executive Summary
Piromidic Acid-d5 is the stable isotope-labeled analog of Piromidic acid, a first-generation pyridopyrimidine quinolone antibiotic. It serves as a critical Internal Standard (IS) in LC-MS/MS bioanalytical assays. By incorporating five deuterium atoms, typically on the N-ethyl side chain, the molecule retains the chromatographic behavior of the analyte while providing a distinct mass shift (+5 Da) to differentiate it during mass spectrometry.
This guide details a cost-effective, high-fidelity synthesis route via late-stage N-alkylation . This strategy minimizes the consumption of expensive deuterated reagents and ensures high isotopic enrichment (>99 atom% D).
Retrosynthetic Analysis & Strategy
Strategic Rationale
The synthesis of Piromidic Acid-d5 (
-
Target Molecule: 8-(ethyl-d5)-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid.[1][2]
-
Labeling Site: The
-ethyl group. -
Reagents: 2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid (Precursor) + Iodoethane-d5 (
).
Why this route?
-
Cost Efficiency: Introducing the label in the final step prevents the loss of expensive deuterium during multi-step heterocycle formation.
-
Metabolic Stability: While N-dealkylation is a metabolic pathway, the
-ethyl group is sufficiently stable for use as an extraction standard. The heavy isotope effect may slightly retard dealkylation, but this does not affect its utility as an IS for quantification. -
Chemical Stability: The aromatic pyridopyrimidine core remains untouched, reducing the risk of H/D scrambling.
Reaction Pathway Visualization
Figure 1: Retrosynthetic pathway for the generation of Piromidic Acid-d5 via N-alkylation.[3]
Materials & Safety Protocols
Key Reagents
| Reagent | Grade | Role | Hazard Note |
| Nor-Piromidic Acid | >98% | Scaffold | Irritant |
| Iodoethane-d5 | ≥99.5 atom% D | Label Source | Carcinogen , Volatile, Light Sensitive |
| DMF (Anhydrous) | HPLC Grade | Solvent | Hepatotoxin, absorbed through skin |
| Potassium Carbonate | Anhydrous | Base | Irritant |
Critical Safety: Handling Deuterated Alkyl Halides
Iodoethane-d5 is a potent alkylating agent.
-
Containment: All weighing and transfers must occur within a certified fume hood.
-
PPE: Double nitrile gloves are mandatory. Alkyl halides can penetrate standard latex.
-
Waste: Quench excess alkylating agents with aqueous ammonium hydroxide before disposal.
Synthesis Protocol: Step-by-Step
Setup
-
Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Maintain an inert atmosphere using a Nitrogen (
) or Argon balloon.
Reaction
-
Dissolution: Charge the flask with Nor-Piromidic Acid (1.0 eq, e.g., 260 mg) and anhydrous DMF (10 mL). Stir until a suspension or partial solution is formed.
-
Deprotonation: Add Potassium Carbonate (
) (2.5 eq). Stir at room temperature for 30 minutes. Note: The solution color may darken as the N-8 anion forms. -
Alkylation: Syringe in Iodoethane-d5 (1.2 eq) dropwise.
-
Tip: Use a slight excess (1.2 eq) to drive the reaction to completion, but avoid large excesses to prevent O-alkylation side products (though N-alkylation is thermodynamically favored for quinolones).
-
-
Heating: Heat the mixture to 80°C in an oil bath. Monitor via TLC (System: CHCl3:MeOH 9:1) or LC-MS.[4][5]
-
Duration: Reaction typically completes in 4–6 hours.
Work-up
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into Ice Water (50 mL) with vigorous stirring.
-
Acidification: Adjust pH to ~4.0–5.0 using 1M Acetic Acid. Piromidic acid is amphoteric; this pH range minimizes solubility and maximizes precipitation.
-
Filtration: Collect the precipitate by vacuum filtration. Wash the cake with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).
Purification & Characterization
Achieving "IS Grade" purity (>99% isotopic, >98% chemical) requires removing the unreacted "Nor" precursor, which can interfere with quantitation if it co-elutes and causes ion suppression.
Purification Workflow
Figure 2: Purification logic flow ensuring removal of inorganic salts and organic impurities.
Characterization Criteria
| Method | Parameter | Expected Result for Piromidic Acid-d5 |
| LC-MS (ESI+) | Mass Shift | |
| 1H-NMR | Ethyl Signals | Absent. The quartet (~4.4 ppm) and triplet (~1.4 ppm) corresponding to the ethyl group will disappear. |
| 1H-NMR | Aromatic Signals | Unchanged (verify core integrity). |
| Isotopic Purity | MS Distribution |
Application Note: Using as an Internal Standard
When using Piromidic Acid-d5 in bioanalysis:
-
Stock Preparation: Dissolve in DMSO or Methanol with 0.1% Formic Acid. Deuterated standards can be slightly less soluble than their protium counterparts.
-
Crosstalk Check: Always run a "Blank + IS" sample. Ensure the d5 standard does not contribute a signal to the d0 (analyte) transition channel.
-
Mass Transitions:
-
Analyte (d0): 289.3 → 245.1 (Loss of
) -
IS (d5): 294.3 → 250.1 (Loss of
; the ethyl-d5 group remains on the fragment).
-
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4855, Piromidic acid. Retrieved from [Link]
-
Minami, S., Shono, T., & Matsumoto, J. (1971). Pyrido[2,3-d]pyrimidine Antibacterial Agents. II. Piromidic Acid and Related Compounds.[2][6][5][7][8] Chemical and Pharmaceutical Bulletin, 19(7), 1426–1432. [Link]
-
Weng, N. D. (2015). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. In Handbook of LC-MS Bioanalysis. Wiley.[9] [Link]
Sources
- 1. Piromidic acid - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. File:Piromidic acid structure.svg - Wikimedia Commons [commons.wikimedia.org]
- 7. diaion.com [diaion.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. Synthesis of Deuterated Endochin-Like Quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
